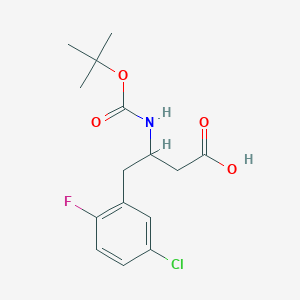
3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a butyric acid moiety, and a substituted phenyl ring with chlorine and fluorine atoms. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The phenyl ring is first chlorinated and fluorinated under controlled conditions. The next step involves the introduction of the butyric acid moiety through a series of reactions, including esterification and hydrolysis. Finally, the Boc-protected amino group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield free amines.
科学研究应用
3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block for various chemical products.
作用机制
The mechanism of action of 3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The substituted phenyl ring may also play a role in binding to specific sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-4-(5-chlorophenyl)butyric Acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Boc-amino)-4-(5-fluorophenyl)butyric Acid: Lacks the chlorine atom, which may also influence its properties.
3-(Boc-amino)-4-phenylbutyric Acid: Lacks both chlorine and fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of 3-(Boc-amino)-4-(5-chloro-2-fluorophenyl)butyric Acid makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
属性
CAS 编号 |
939802-54-7 |
|---|---|
分子式 |
C15H19ClFNO4 |
分子量 |
331.76 g/mol |
IUPAC 名称 |
4-(5-chloro-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19ClFNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI 键 |
YOCGPHKIGUJKDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)

![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
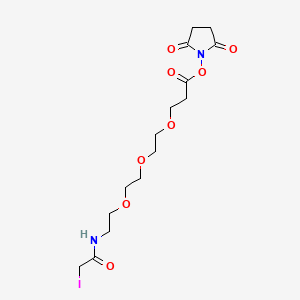
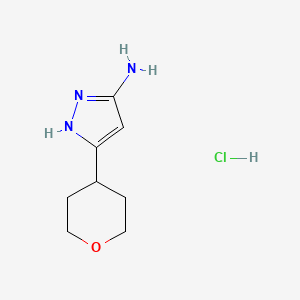


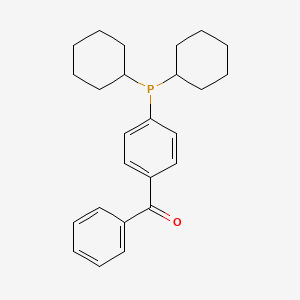
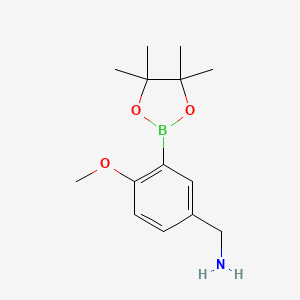

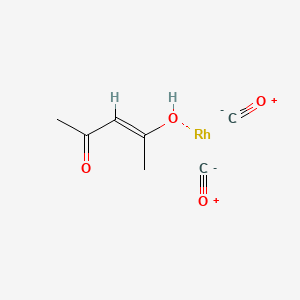
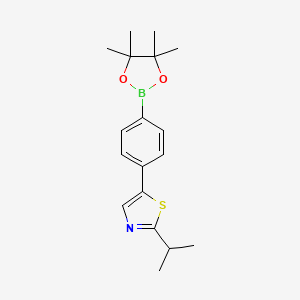
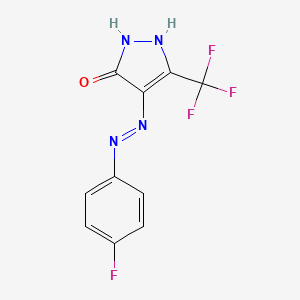
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
